molecular formula C8H14O3 B8753633 Methyl 3,3-dimethyl-5-oxovalerate CAS No. 77514-26-2

Methyl 3,3-dimethyl-5-oxovalerate

Cat. No.: B8753633
CAS No.: 77514-26-2
M. Wt: 158.19 g/mol
InChI Key: POSHLXMCOVQXJC-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-5-oxovalerate is a methyl ester characterized by a branched alkyl chain with a ketone group at the fifth carbon position. For instance, methyl esters generally exhibit moderate polarity, making them soluble in organic solvents like ethanol or acetone, and are often used as intermediates in organic synthesis or fragrance formulations . The presence of a dimethyl group at the third carbon and a ketone at the fifth position likely enhances its stability compared to linear esters, reducing susceptibility to hydrolysis under mild conditions .

Properties

CAS No.

77514-26-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 3,3-dimethyl-5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-8(2,4-5-9)6-7(10)11-3/h5H,4,6H2,1-3H3

InChI Key

POSHLXMCOVQXJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)CC(=O)OC

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 3,3-dimethyl-5-oxovalerate serves as an important intermediate in the synthesis of several organic compounds. Its ability to undergo transformations such as aldol reactions and Michael additions enhances its utility in creating complex structures.

Table 1: Synthetic Applications

ApplicationDescription
Pharmaceutical SynthesisUsed in the synthesis of bioactive compounds and drug candidates.
AgrochemicalsServes as an intermediate for developing pesticides and herbicides.
Flavoring AgentsUtilized in the formulation of flavor compounds due to its ester properties.

Biological Research

Recent studies have highlighted the potential therapeutic applications of this compound. It has been investigated for its role in metabolic pathways and its effects on cellular processes.

Case Study: Therapeutic Potential

A study explored the inhibition of specific inflammatory pathways using derivatives containing the 5-oxovalerate moiety. These compounds exhibited significant antagonist activity against inflammatory mediators, suggesting potential applications in treating conditions like asthma and other allergic diseases .

Metabolic Studies

Research indicates that this compound may influence metabolic processes within organisms. Its incorporation into metabolic pathways has been observed in model organisms like Caenorhabditis elegans, where it affected lifespan extension through modulation of mitochondrial function .

Table 2: Metabolic Impact

OrganismEffect Observed
Caenorhabditis elegansExtended lifespan through mitochondrial respiration modulation.
Mammalian CellsAltered metabolic profiles indicating potential health benefits.

Industrial Applications

In addition to its research applications, this compound finds use in various industrial sectors:

  • Cosmetics : Used as an ingredient in formulations for its stabilizing properties.
  • Food Industry : Acts as a flavoring agent due to its pleasant odor profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3,3-dimethyl-5-oxovalerate, the following compounds are analyzed based on structural features, physical properties, and applications:

Table 1: Comparative Analysis of Methyl Esters

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Safety/Handling Precautions
This compound Methyl ester, dimethyl, ketone ~172 (estimated) Likely intermediate in organic synthesis Requires standard ester precautions
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate Difluorophenyl, methyl ester, ketone 256 Used in pharmaceutical research; fluorinated groups enhance bioactivity Strict PPE (gloves, masks) required; hazardous waste disposal
Methyl palmitate Linear C16 ester 270.5 Biofuel additive, surfactant Low toxicity; standard handling
Sandaracopimaric acid methyl ester Diterpenic cyclic ester ~318 (estimated) Resin component; potential antimicrobial use Stable under inert conditions
Methyl salicylate Phenolic ester 152.15 Fragrance, topical analgesic Volatile; avoid inhalation
Methyl 3,3-dimethoxypropionate Dimethoxy, ester 148.16 Solvent or polymer precursor Moisture-sensitive; store anhydrous

Key Comparisons:

Structural Complexity and Reactivity: this compound’s branched structure and ketone group differentiate it from linear esters like methyl palmitate, which lack functional group diversity . The ketone may enable nucleophilic reactions (e.g., Grignard additions), unlike inert linear esters.

Applications :

  • Unlike methyl salicylate (widely used in cosmetics) , this compound’s applications are likely niche, such as specialized organic synthesis.
  • Diterpenic esters (e.g., sandaracopimaric acid methyl ester) exhibit biological activity (e.g., antimicrobial) due to their cyclic terpene backbone, a feature absent in the target compound .

Stability and Handling: The dimethoxypropionate analog () is moisture-sensitive, requiring anhydrous storage, whereas this compound’s branched structure may confer better hydrolytic stability .

Research Findings:

  • Synthetic Utility : Branched methyl esters with ketones (e.g., this compound) are valuable in constructing complex molecules, as demonstrated by analogs like methyl dimethoxypropionate in polymer chemistry .

Q & A

Q. What are the established synthetic routes for Methyl 3,3-dimethyl-5-oxovalerate, and how can reaction yields be optimized?

this compound can be synthesized via esterification or condensation reactions. For example, analogous compounds like ethyl 3-methyl-5-oxo-5-phenylvalerate have been prepared using acid-catalyzed esterification, with yields varying based on reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). Literature reports yields ranging from 65% to 81% for similar esters, highlighting the need for iterative optimization of parameters like stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Key signals include the ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR) and the ketone group (~205 ppm). Protons adjacent to the carbonyl (e.g., methyl groups) appear as singlets in 1H^{1}\text{H} NMR .
  • HPLC : Reverse-phase HPLC with UV detection (210–260 nm) is recommended for purity assessment, leveraging methods validated for structurally related esters .

Q. What safety protocols should be followed when handling this compound in the lab?

  • PPE : Use nitrile gloves and chemical safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Waste Disposal : Segregate waste and collaborate with certified waste management services for environmentally compliant disposal .

Advanced Research Questions

Q. How can contradictory data in synthetic yields (e.g., 67% vs. 81%) be resolved during method development?

Contradictions often arise from differences in reaction conditions. Systematic parameter screening (e.g., solvent choice, catalyst type) is critical. For instance, Kobayashi et al. achieved 81% yield using Lewis acid catalysts, whereas Loh et al. reported lower yields (65%) under non-catalytic conditions . Statistical tools like Design of Experiments (DoE) can identify optimal conditions while minimizing experimental runs.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The ester’s electron-withdrawing groups (ketone and ester carbonyl) activate the α-carbon for nucleophilic attack. Computational studies (e.g., DFT calculations) can model transition states and predict regioselectivity. Experimental validation via kinetic isotope effects or trapping intermediates (e.g., using silyl enol ethers) may further elucidate pathways .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

Accelerated stability studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can quantify degradation products. Related esters show sensitivity to hydrolysis in acidic/basic environments, suggesting storage in inert, anhydrous conditions at ≤4°C .

Q. What strategies are effective for resolving enantiomeric impurities in this compound derivatives?

Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) may suppress racemization during synthesis .

Methodological Considerations

Q. How can researchers design experiments to study the compound’s role in multi-step synthetic pathways?

  • Stepwise Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation.
  • Cross-Validation : Compare results with analogous compounds (e.g., ethyl 3-methyl-5-oxo-5-phenylvalerate) to identify trends in reactivity .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Software like Gaussian (for quantum mechanics) or COSMO-RS (for solubility predictions) can model properties such as logP, pKa, and partition coefficients. These predictions should be validated experimentally via shake-flask methods or potentiometric titrations .

Data Interpretation and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed NMR spectra?

  • Dynamic Effects : Conformational flexibility (e.g., keto-enol tautomerism) may cause signal splitting. Variable-temperature NMR can resolve this.
  • Impurity Peaks : Compare with literature data for structurally related esters to identify contaminants .

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